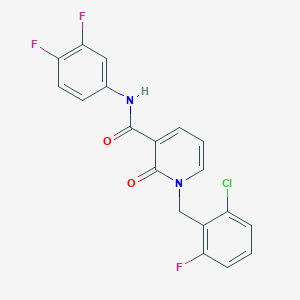
4,4-Difluoro-3-(trifluoromethyl)piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Difluoro-3-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2241128-73-2 . It has a molecular weight of 225.59 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.59 . The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H .Applications De Recherche Scientifique
Crystal Structure and Molecular Characterization
4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized through X-ray diffraction, computational calculations, and FTIR spectrum analysis. Its crystal structure reveals a protonated piperidine ring adopting a chair conformation, with significant hydrogen bonding interactions observed in the crystal lattice. This study provides insights into the structural properties that may influence the behavior of similar fluorinated piperidine compounds, including 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Glycosylation Applications
Research into the synthesis and application of fluorinated piperidines, such as the 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride combination, highlights its potential in activating thioglycosides for glycosylation. This process facilitates the formation of glycosyl triflates, which are pivotal in glycoside synthesis, indicating the utility of fluorinated piperidine compounds in complex organic syntheses (Crich & Smith, 2001).
Fluorinated N-Heterocycles Synthesis
A method for synthesizing fluorinated N-heterocycles, including analogs of 3-fluoro- and trifluoromethylthio-piperidines, has been reported. This synthesis approach offers a straightforward route to obtaining fluorinated piperidines with high diastereocontrol, emphasizing the importance of fluorinated piperidines in discovery chemistry (García-Vázquez et al., 2021).
Stereodynamic Behavior and Perlin Effect
The stereodynamic behavior of fluorinated piperidine derivatives, such as 1-(trifluoromethylsulfonyl)piperidine, reveals that these compounds exist as mixtures of conformers with different orientations of the CF3 group. This study provides valuable information on the conformational preferences and intramolecular interactions in fluorinated piperidines, which can influence their reactivity and application in synthesis (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Synthesis of Fluorinated Piperidines for Pharmaceutical Applications
Research into the synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of 3-alkoxy-4-piperidinones demonstrates the potential of fluorinated piperidines as building blocks in agrochemical and pharmaceutical chemistry. This work highlights the versatility of fluorinated piperidines in creating compounds with significant biological and chemical interest (Surmont et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4,4-difluoro-3-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKZZYGPLOLFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
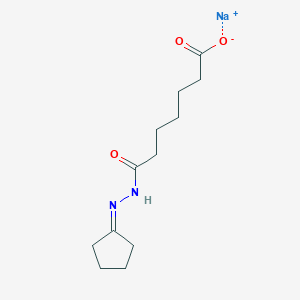

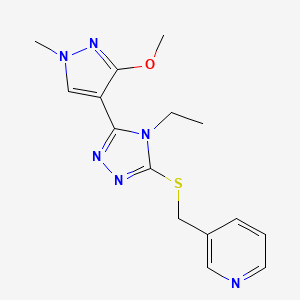
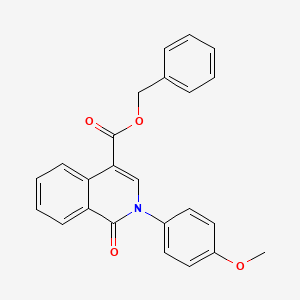
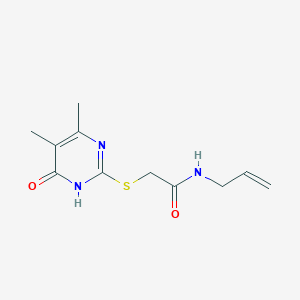

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2676169.png)
![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)
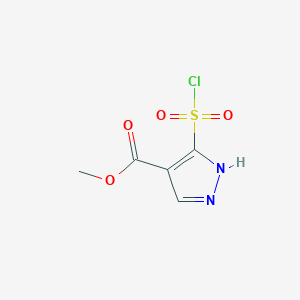

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine](/img/structure/B2676178.png)
